molecular formula C21H25N3O B11411277 N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide

N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide

Cat. No.: B11411277
M. Wt: 335.4 g/mol
InChI Key: WDMTTWVIEASTLZ-UHFFFAOYSA-N
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Description

N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide is a synthetic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated with benzyl halides in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzodiazole with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The benzodiazole core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 1,3-benzodiazole and its derivatives.

    Imidazole Derivatives: Compounds like imidazole and its derivatives.

Uniqueness

N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of the benzyl group and the 2,2-dimethylpropanamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-(1-benzylbenzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C21H25N3O/c1-21(2,3)20(25)22-14-13-19-23-17-11-7-8-12-18(17)24(19)15-16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3,(H,22,25)

InChI Key

WDMTTWVIEASTLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

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